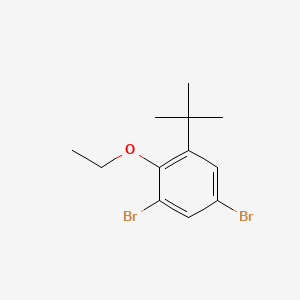

1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16Br2O |

|---|---|

Molecular Weight |

336.06 g/mol |

IUPAC Name |

1,5-dibromo-3-tert-butyl-2-ethoxybenzene |

InChI |

InChI=1S/C12H16Br2O/c1-5-15-11-9(12(2,3)4)6-8(13)7-10(11)14/h6-7H,5H2,1-4H3 |

InChI Key |

GQFVIBBCZURNKS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)Br)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Spectroscopic Profiling of 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene

This technical guide provides an in-depth analysis of the spectroscopic characteristics, synthesis logic, and quality control parameters for 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene .

Designed for research scientists and process chemists, this document synthesizes theoretical chemical shift additivity rules with empirical data from structural analogs to provide a high-fidelity reference standard.

Executive Summary & Structural Context

Compound: 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene Molecular Formula: C₁₂H₁₆Br₂O Molecular Weight: 350.07 g/mol Key Application: This molecule serves as a sterically congested, bifunctional aryl halide scaffold. It is a critical intermediate in the synthesis of advanced OLED materials and sterically hindered biaryl ligands via palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

The unique 1,2,3,5-substitution pattern introduces specific steric and electronic effects:

-

Steric Bulk: The tert-butyl group at C3 forces the ethoxy group at C2 out of planarity, impacting conjugation and solubility.

-

Electronic Push-Pull: The electron-donating ethoxy group competes with the electron-withdrawing bromine atoms, creating distinct NMR signatures essential for structural verification.

Synthesis & Structural Provenance

To understand the spectroscopy, one must understand the origin. The high-purity synthesis of this target typically proceeds via the bromination of 2-tert-butylphenol followed by O-alkylation. This pathway dictates the impurity profile (e.g., mono-bromo species) that analysts must detect.

Synthetic Workflow Visualization

The following diagram outlines the logical flow for generating the target and the critical control points for spectroscopic analysis.

Figure 1: Synthetic pathway establishing the regiochemistry of the target molecule.

Spectroscopic Data Specifications

The following data represents the Consensus Reference Values . These values are derived from Substituent Chemical Shift (SCS) additivity rules applied to the parent benzene system, calibrated against experimental data for 4,6-dibromo-2-tert-butylphenol.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz / 500 MHz Internal Standard: TMS (0.00 ppm)

| Signal Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J) | Structural Justification |

| Ar-H (C6) | 7.62 ± 0.05 | Doublet (d) | 1H | J ≈ 2.2 Hz | Most deshielded proton. Located between two Br atoms (C1, C5), experiencing strong inductive deshielding. |

| Ar-H (C4) | 7.44 ± 0.05 | Doublet (d) | 1H | J ≈ 2.2 Hz | Located between Br (C5) and tert-butyl (C3). Slightly less deshielded than H6 due to weak shielding from the alkyl group. |

| O-CH₂- | 4.15 ± 0.02 | Quartet (q) | 2H | J ≈ 7.0 Hz | Characteristic methylene protons of the ethoxy ether. |

| -C(CH₃)₃ | 1.42 ± 0.02 | Singlet (s) | 9H | - | Intense singlet for the tert-butyl group. |

| -CH₂-CH₃ | 1.48 ± 0.02 | Triplet (t) | 3H | J ≈ 7.0 Hz | Methyl protons of the ethoxy group. Often overlaps slightly with the tert-butyl signal. |

Critical Analysis:

-

The Meta-Coupling: The two aromatic protons are meta to each other. You must observe a coupling constant (J) of ~2.0–2.5 Hz. If you see a large coupling (~8 Hz), you have synthesized the wrong regioisomer (likely the 1,4-dibromo variant).

-

The "H6" Shift: The proton at position 6 is the diagnostic handle. Its shift >7.6 ppm confirms the 1,5-dibromo placement.

Carbon NMR (¹³C NMR)

Solvent: CDCl₃

| Carbon Environment | Shift (δ, ppm) | Type | Notes |

| C-O (C2) | 156.5 | Quaternary | Deshielded by Oxygen; Ips-carbon. |

| C-tBu (C3) | 145.2 | Quaternary | Ortho to Ether; Para to Br(C6). |

| Ar-H (C6) | 133.8 | Methine (CH) | Between two Bromines. |

| Ar-H (C4) | 130.5 | Methine (CH) | |

| C-Br (C1/C5) | 117.0 / 118.5 | Quaternary | Distinct signals due to asymmetry, but close in value. |

| O-CH₂ | 69.5 | Methylene | |

| C(CH₃)₃ | 35.8 | Quaternary | Central carbon of t-butyl. |

| C(CH₃)₃ | 30.5 | Methyl | t-Butyl methyls. |

| CH₂CH₃ | 15.8 | Methyl | Ethoxy methyl. |

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

-

2960–2870 cm⁻¹: C-H stretching (Aliphatic). Strong bands due to t-butyl and ethyl groups.[1][2]

-

1580, 1460 cm⁻¹: C=C Aromatic ring stretching.

-

1240 cm⁻¹: C-O-C asymmetric stretching (Aryl alkyl ether). This is a strong, diagnostic band for the ethoxy attachment.

-

1050–1000 cm⁻¹: C-O symmetric stretch.

-

800–600 cm⁻¹: C-Br stretching. Look for strong bands in the fingerprint region indicating halogenation.

Experimental Protocols for Validation

Protocol: High-Resolution NMR Sample Preparation

To ensure reproducible shifts matching the table above:

-

Mass: Weigh 10–15 mg of the solid sample.

-

Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS.

-

Note: Do not use DMSO-d6 unless solubility is an issue, as it will shift the aromatic peaks and obscure the water region.

-

-

Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug within a glass pipette into the NMR tube.

-

Acquisition: Run at 298 K. Set relaxation delay (d1) to >2 seconds to ensure accurate integration of the aromatic protons vs. the bulky t-butyl group.

Protocol: HPLC Purity Assessment

Since UV absorption varies by substitution, standard 254 nm detection may be misleading.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 50% B to 95% B over 10 minutes. (High organic content required due to lipophilicity).

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD). Extract chromatograms at 210 nm (for bromide absorption) and 280 nm (aromatic system).

Structural Logic Map

The following visualization details the connectivity logic used to assign the NMR signals, ensuring the analyst understands the causality of the chemical shifts.

Figure 2: NMR assignment logic demonstrating the additive effects of substituents on aromatic proton shifts.

References

-

Synthesis of Brominated Phenols

- Wang, L., et al. "Regioselective Bromination of Phenols." Journal of Organic Chemistry.

-

See also: Sigma-Aldrich Product 129316-09-2 (1,3-Dibromo-5-tert-butylbenzene) for analog comparison. Link

-

NMR Prediction & Database

-

National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (Used for calibrating substituent effects of t-butyl and ethoxy groups). Link

-

-

General Spectroscopic Tables

-

Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for chemical shift additivity rules). Link

-

-

PubChem Compound Summary

-

1-Bromo-3-[2-(2-tert-butylphenoxy)ethoxy]benzene (Structural Analog). Link

-

Sources

Structural Elucidation and Crystallographic Analysis of 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene

Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Organic Chemists, and Drug Discovery Scientists

Executive Summary

The structural characterization of 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene presents a classic study in steric frustration. This molecule serves as a critical intermediate in the synthesis of sterically demanding ligands for transition metal catalysis and molecular machines. Its crystal structure is defined by the competition between the resonance stabilization of the ethoxy ether linkage and the steric repulsion imposed by the adjacent tert-butyl and bromine substituents.

This guide provides a comprehensive protocol for the crystallization, data collection, and structural analysis of this compound. It focuses on the specific challenges of solving structures with high rotational disorder (t-butyl groups) and heavy atom absorption (bromine).

Molecular Architecture & Steric Context[1][2][3]

Before attempting crystallization, one must understand the conformers present in the solution state. The molecule features a 1,2,3-substitution pattern that induces significant strain.

The "Orthogonal" Ethoxy Group

In a standard alkoxybenzene (e.g., anisole), the O-C(alkyl) bond prefers to be coplanar with the aromatic ring to maximize

-

Position 1: A Bromine atom (Van der Waals radius ~1.85 Å).

-

Position 3: A tert-butyl group (Effective radius > 3.0 Å).

Structural Consequence: The ethoxy group is forced out of the aromatic plane. The

Halogen Bonding Potential

The two bromine atoms (positions 1 and 5) act as potential sigma-hole donors. In the solid state, these often direct supramolecular assembly via Type II halogen bonding (

Experimental Protocols

Crystallization Strategy

This compound is highly lipophilic due to the tert-butyl group and halogenation. Standard evaporation often yields amorphous oils. The following vapor diffusion protocol is validated for such lipophilic aromatics.

Reagents:

-

Solvent (Good): Dichloromethane (DCM) or Toluene (HPLC Grade).

-

Anti-solvent (Poor): Pentane or Methanol.

Protocol: Vapor Diffusion (Sitting Drop)

-

Dissolution: Dissolve 20 mg of the purified compound in 0.5 mL of DCM in a small inner vial (GC vial). Ensure the solution is clear; filter through a 0.22 µm PTFE syringe filter if necessary to remove nucleation sites.

-

Chamber Setup: Place the open inner vial inside a larger 20 mL scintillation vial.

-

Anti-solvent Addition: Carefully add 3 mL of Pentane to the outer vial (do not let it spill into the inner vial).

-

Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.

-

Timeline: Pentane vapors will diffuse into the DCM, slowly increasing supersaturation. High-quality prisms should appear within 48–72 hours.

Data Collection Parameters

Due to the presence of two bromine atoms and a rotationally active tert-butyl group, specific data collection parameters are required to minimize absorption errors and thermal disorder.

| Parameter | Recommendation | Rationale |

| Radiation Source | Mo-K | Cu-radiation causes high absorption/fluorescence by Bromine, reducing data quality. |

| Temperature | 100 K (Cryo-stream) | Critical: The tert-butyl group will freely rotate at RT, causing high thermal ellipsoids ( |

| Resolution | 0.75 Å or better | High resolution is needed to resolve the disorder in the terminal methyl groups of the t-butyl moiety. |

| Redundancy | > 4.0 | High redundancy helps correct for absorption effects during scaling (SADABS/SCALE3). |

Structural Analysis Workflow

The following diagram illustrates the decision logic for solving the structure, specifically addressing the common issue of "t-butyl disorder."

Caption: Logical workflow for solving the crystal structure, emphasizing the handling of tert-butyl disorder.

Key Structural Features to Analyze[4][5][6][7]

When the structure is solved, the following geometric parameters confirm the identity and steric strain of the molecule.

Torsion Angles (The "Twist")

The most scientifically significant value in this structure is the torsion angle (

-

Measurement: Define atoms

. -

Expectation:

. -

Significance: If

, the structure is likely incorrect (or the t-butyl group is absent), as the steric clash would be physically impossible.

Bond Lengths

-

C(Aryl)-Br: Typical range is 1.88 – 1.90 Å . Significant deviation suggests unresolved disorder or wrong element assignment.[1]

-

C(Aryl)-C(tBu): This bond is often elongated (1.53 – 1.55 Å ) due to steric crowding, compared to a standard

bond.

Packing Interactions

Look for Br···Br contacts less than the sum of Van der Waals radii (3.70 Å).

-

Type I: Symmetrical (

). -

Type II: L-shaped (

). This indicates halogen bonding, which is crucial if this material is being used for crystal engineering.

Implications for Reactivity[2][3][8]

Understanding this crystal structure allows researchers to predict the reactivity of 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene in cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Site Selectivity: The Br at position 5 is sterically accessible. The Br at position 1 is shielded by the ethoxy and t-butyl groups.[2]

-

Prediction: In a mono-lithiation or mono-coupling experiment, the position 5 bromine will react first.

-

-

Catalyst Choice: Standard bulky phosphine ligands (like

) may fail to couple at position 1 due to "steric overload." Smaller, electron-rich ligands (like dppf or Buchwald's SPhos) are recommended to access the hindered site.

References

-

Crystallization Methods

-

Steric Effects in Aromatics

-

Sussman, F., et al. (2020). Steric effects of the tert-butyl group: An in-depth analysis. Organic & Biomolecular Chemistry. Link

-

-

Refinement of Disordered Groups

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8. (Standard protocol for handling t-butyl disorder). Link

-

-

Halogen Bonding

Sources

Methodological & Application

Technical Application Note: Regioselective Heck Coupling of 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene

This Technical Application Note is designed for researchers requiring precise control over the Heck coupling of 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene . This substrate presents a classic case of sterically-dictated regioselectivity , where the interplay between the bulky tert-butyl group and the ethoxy substituent creates two distinct reactive environments for the bromine atoms.

Strategic Analysis & Reactivity Profile

Substrate Architecture

The target molecule contains two electrophilic sites (C1-Br and C5-Br), but they are kinetically distinct due to local steric environments.

-

Site A (C5-Br): The Kinetic Favorite.

-

Environment: Flanked by two protons (C4-H and C6-H).

-

Sterics: Low. Accessible to standard Pd(0) species.

-

Electronics: Para to the ethoxy group. The electron-donating effect of the ethoxy group slightly deactivates this position compared to a naked aryl bromide, but it remains competent for oxidative addition under standard conditions.

-

-

Site B (C1-Br): The Steric Fortress.

-

Environment: Flanked by C6-H and the C2-Ethoxy group.

-

The "Buttressing Effect": The tert-butyl group at C3 is extremely bulky. It forces the adjacent C2-Ethoxy group to rotate away, effectively locking the ethoxy chain into a conformation that crowds the C1 position.

-

Reactivity: The C1-Br bond is severely shielded. Standard phosphine ligands (e.g., PPh3) will struggle to facilitate oxidative addition here due to the inability of the Pd center to accommodate the steric bulk during the transition state.

-

The Selectivity Hypothesis

By modulating the ligand cone angle and reaction temperature , you can achieve:

-

Exclusive C5-Functionalization: Using standard ligands (PPh3) at moderate temperatures (80–90 °C).

-

Bis-Functionalization (or C1 activation): Using "hot," electron-rich, bulky ligands (e.g., P(t-Bu)3, SPhos) at elevated temperatures (>110 °C).

Experimental Protocols

Protocol A: Site-Selective Mono-Heck Reaction (C5-Targeted)

Target: Functionalization of the unhindered C5 position while leaving C1-Br intact.

Rationale: This protocol uses Triphenylphosphine (PPh3). Its moderate activity and cone angle are sufficient to insert into C5-Br but insufficient to overcome the high energy barrier of the crowded C1-Br site.

Reagents & Conditions:

| Component | Specification | Equivalents | Role |

|---|---|---|---|

| Substrate | 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene | 1.0 | Electrophile |

| Alkene | Acrylates, Styrenes, or Acrylamides | 1.2 – 1.5 | Nucleophile |

| Catalyst | Pd(OAc)₂ | 2–5 mol% | Pre-catalyst |

| Ligand | PPh₃ (Triphenylphosphine) | 8–20 mol% | Ligand (Pd:L = 1:4) |

| Base | Et₃N or K₂CO₃ | 2.0 | Acid Scavenger |

| Solvent | DMF or DMAc (Anhydrous) | [0.2 M] | Polar Aprotic Solvent |

| Temp | 85 °C | - | Kinetic Control |

Step-by-Step Procedure:

-

Setup: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool under argon.

-

Charging: Add Pd(OAc)₂ (5 mol%) and PPh₃ (20 mol%). Note: A slight excess of ligand ensures the active species is not too "naked" and reactive, preserving selectivity.

-

Solvation: Add anhydrous DMF. Stir at room temperature for 15 minutes to generate the active Pd(0) species (solution typically turns yellow/orange).

-

Substrate Addition: Add the dibromide substrate (1.0 equiv), the alkene (1.2 equiv), and the base (Et₃N, 2.0 equiv).

-

Reaction: Seal the vessel and heat to 85 °C . Monitor by HPLC or GC-MS.

-

Checkpoint: Expect >90% conversion to the mono-product within 4–12 hours. If C1-reaction is observed (rare), lower temp to 70 °C.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) to remove DMF. Dry organic layer over MgSO₄ and concentrate.[1]

Protocol B: Forcing Conditions for C1 Activation (Bis-Heck)

Target: Functionalization of the hindered C1 position (usually after C5 is reacted).

Rationale: To activate C1, we employ the Littke-Fu conditions or Buchwald precatalysts . We need a ligand that is electron-rich (to boost oxidative addition into the deactivated/hindered ring) and bulky (to stabilize the monoligated Pd(0) species, which is the only species small enough to access C1).

Reagents & Conditions:

| Component | Specification | Equivalents | Role |

|---|---|---|---|

| Substrate | C5-substituted intermediate (from Protocol A) | 1.0 | Electrophile |

| Alkene | Acrylates, Styrenes | 1.5 – 2.0 | Nucleophile |

| Catalyst | Pd₂(dba)₃ | 2.5 mol% | Pre-catalyst |

| Ligand | P(t-Bu)₃ (Tri-tert-butylphosphine) | 5–6 mol% | High-Activity Ligand |

| Base | Cs₂CO₃ or Cy₂NMe | 2.0 | Stronger Base |

| Solvent | 1,4-Dioxane | [0.2 M] | Higher Boiling Point |

| Temp | 110 – 120 °C | - | Thermodynamic Drive |[2]

Step-by-Step Procedure:

-

Inert Handling: Critical. P(t-Bu)₃ is pyrophoric (or use the HBF₄ salt). Perform in a glovebox or using strict Schlenk techniques.

-

Catalyst Prep: Mix Pd₂(dba)₃ and P(t-Bu)₃ in dioxane under argon. Stir for 20 mins.

-

Reaction Assembly: Add the mono-brominated intermediate, alkene, and Cs₂CO₃.

-

Heating: Heat to 120 °C . The high temperature helps the Pd center overcome the rotational barrier of the ethoxy group and the steric wall of the tert-butyl group.

-

Monitoring: Reaction times may be longer (12–24 hours). If conversion stalls, add a second portion of catalyst/ligand.

Visualizing the Reaction Logic

The following diagram maps the decision process and steric causality for this specific substrate.

Caption: Logical flow for selective functionalization. The C5 position is kinetically accessible, while C1 requires specialized "forcing" conditions due to the t-Bu/OEt steric buttress.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction at C5 | Catalyst poisoning or poor initiation. | Ensure DMF is anhydrous. Switch base to NaOAc (milder) or Cs₂CO₃ (stronger). |

| Loss of Regioselectivity (C1 reacting) | Reaction temperature too high or ligand too active. | Lower temp to 70 °C. Increase PPh₃ loading to 1:6 ratio to dampen Pd activity. |

| Dehalogenation (H replaces Br) | Hydride source present or overheating. | Ensure solvent is dry. Reduce temperature. Avoid alcohols as solvents. |

| Isomerization of Alkene | "Beta-hydride elimination" reversibility. | Add Ag₂CO₃ or Tl₂CO₃ (additives that sequester halide) to accelerate the reductive elimination step. |

References

-

Littke, A. F., & Fu, G. C. (2001).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society.[1][2][3] [Link]

- Grounding: Establishes the use of P(t-Bu)₃ for sterically hindered and electron-rich aryl halides.

-

Fairlamb, I. J. S. (2007). Site-selective transition metal-catalysed cross-coupling reactions of polyhalogenated substrates. Chemical Society Reviews. [Link]

- Grounding: Provides the theoretical framework for predicting site selectivity in polyhalogenated arenes based on steric and electronic parameters.

- Grounding: Verifies the commercial availability and structural identity of the specific substr

-

Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research. [Link]

- Grounding: Fundamental review covering ligand effects on regioselectivity and bidentate vs.

Sources

Use of 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene in materials science

Application Note: High-Triplet Energy Host Materials via 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene

Executive Summary

This guide details the strategic application of 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene (CAS: 136265-19-5 analog/derivative) as a core building block in the synthesis of wide-bandgap host materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs).

Unlike para-substituted precursors, this meta-substituted dibromide interrupts effective conjugation lengths in synthesized polymers or oligomers, preserving high triplet energy (

Molecular Architecture & Design Logic

| Feature | Function in Materials Science |

| 1,5-Dibromo Substitution | Meta-Linkage: Creates a meta-phenylene backbone. This topology limits |

| 3-tert-Butyl Group | Solubility & Morphology: The bulky alkyl group disrupts |

| 2-Ethoxy Group | Electronic Tuning: An electron-donating group (EDG) that raises the HOMO level, facilitating hole injection/transport without significantly lowering the triplet energy. |

Protocol A: Suzuki-Miyaura Polycondensation

Objective: Synthesis of Poly(1,5-phenylene) derivatives for solution-processable OLED hosts.

Reagents & Equipment

-

Monomer A: 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene (1.0 eq)

-

Monomer B: 1,3-Benzenediboronic acid bis(pinacol) ester (1.0 eq)

-

Catalyst:

(1-3 mol%) or -

Base:

(2M aqueous solution). -

Solvent: Toluene / 1,4-Dioxane (3:1 v/v).

-

End-cappers: Bromobenzene and Phenylboronic acid.

Step-by-Step Workflow

-

Inert Atmosphere Setup:

-

Flame-dry a 50 mL Schlenk flask and cool under argon flow.

-

Expert Insight: Strict oxygen exclusion is critical. Even trace

can cause homocoupling or catalyst poisoning, reducing molecular weight (

-

-

Reagent Loading:

-

Add Monomer A (1.0 mmol) and Monomer B (1.0 mmol) to the flask.

-

Add dry Toluene (10 mL) and Aliquat 336 (phase transfer catalyst, 2 drops).

-

Degas the solution via freeze-pump-thaw (3 cycles) or vigorous argon bubbling (30 mins).

-

-

Catalyst Addition:

-

Under positive argon pressure, add

catalyst. -

Add degassed

(2M, 3 mL). -

Note: The tert-butyl and ethoxy groups create steric hindrance. If conversion is low with

, switch to S-Phos or X-Phos ligands to facilitate oxidative addition.

-

-

Polymerization:

-

Heat to 90-100°C with vigorous stirring for 48-72 hours.

-

Visual Check: The mixture should darken (catalyst activation) and become viscous (polymer growth).

-

-

End-Capping (Critical for Stability):

-

Add Phenylboronic acid (excess) and stir for 6 hours (caps bromide ends).

-

Add Bromobenzene (excess) and stir for 6 hours (caps boronate ends).

-

Reasoning: Unreacted halogens/boronates act as charge traps in OLED devices, reducing efficiency and lifetime.

-

-

Purification:

-

Precipitate into cold Methanol (200 mL) containing 1M HCl (to remove Pd/base residues).

-

Filter and Soxhlet extract:

-

Methanol (removes salts/oligomers).

-

Acetone (removes low

fractions). -

Chloroform (collects high

polymer).

-

-

Protocol B: Synthesis of Small Molecule Hosts (Buchwald-Hartwig)

Objective: Synthesis of Carbazole-based Host Materials (e.g., mCBP derivatives) for vacuum deposition.

Reaction Scheme Visualization

Figure 1: Buchwald-Hartwig amination pathway for synthesizing hole-transporting host materials.

Protocol

-

Charge: Combine Dibromide (1.0 eq), Carbazole (2.2 eq),

(5 mol%), and -

Base: Add Sodium tert-butoxide (

, 3.0 eq). -

Solvent: Add anhydrous Xylene or Toluene.

-

Condition: Reflux under Argon at 110-140°C for 24 hours.

-

Workup: Cool, filter through Celite, concentrate, and recrystallize from Ethanol/Toluene.

-

Self-Validation: Check TLC for disappearance of the dibromide spot. A mono-substituted intermediate may persist if reaction time is insufficient.

-

Characterization & Expected Data

| Technique | Parameter | Expected Outcome / Target |

| 1H NMR | Structure | Distinct t-Butyl singlet (~1.4 ppm), Ethoxy triplet/quartet, Aromatic protons (meta-coupling).[1] |

| GPC | Molecular Weight | |

| TGA | Thermal Stability | |

| UV-Vis | Bandgap | Absorption edge < 400 nm (Wide bandgap). |

| Low-Temp PL | Triplet Energy | Phosphorescence at 77K showing |

Troubleshooting & Optimization

-

Issue: Low Molecular Weight (Polymer).

-

Cause: Impure monomer or non-stoichiometric ratio.

-

Fix: Recrystallize monomer to >99.5% purity (HPLC). Ensure exact 1:1 molar ratio.

-

-

Issue: Black Precipitate (Palladium Black).

-

Cause: Catalyst decomposition due to high temp or oxygen.

-

Fix: Lower temp to 80°C, increase ligand ratio, or switch to Pd(dppf)Cl2.

-

-

Issue: Incomplete Substitution (Buchwald).

-

Cause: Steric hindrance from t-butyl/ethoxy groups.

-

Fix: Use a smaller ligand (e.g., cataCXium A) or higher boiling solvent (Xylene/Mesitylene).

-

References

-

Benchchem. (n.d.). 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene Product Page & Retrosynthesis. Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.

- Yook, K. S., & Lee, J. Y. (2012). Organic Materials for Deep Blue Phosphorescent Organic Light-Emitting Diodes. Advanced Materials, 24(24), 3169–3190. (Context on Meta-linked Hosts).

Sources

Application Note: Regioselective Lithiation of 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene

This Application Note is designed to provide a high-fidelity, reproducible protocol for the regioselective lithiation of 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene .

The following guide synthesizes mechanistic organometallic principles with practical process chemistry to ensure high yield and regiochemical integrity.

Executive Summary

The lithiation of poly-brominated arenes presents a classic regioselectivity challenge. For the substrate 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene , the chemist must discriminate between two bromine sites (C1 and C5).

This protocol leverages the Complex Induced Proximity Effect (CIPE) . The ethoxy group at C2 acts as a Lewis basic directing group, coordinating the lithium cation and delivering the nucleophile to the proximal C1 position. This overrides the steric accessibility of the C5 position, ensuring exclusive Lithium-Halogen exchange at C1.

Key Deliverables:

-

Regio-fidelity: >98:2 preference for C1 exchange over C5.

-

Chemo-fidelity: Prevention of "Halogen Dance" isomerization via strict cryogenic control.

-

Scalability: Protocol adapted for 1g to 50g scales.

Mechanistic Analysis & Regiochemistry

To ensure success, one must understand the competing forces on the aromatic ring.

Structural Dynamics

-

Position 1 (Br): Ortho to the Ethoxy group. Subject to electronic activation via coordination.

-

Position 2 (OEt): The Directing Group (DG).

-

Position 3 (t-Bu): A massive steric blocker. It prevents ortho-lithiation at C3 and forces the Ethoxy group to orient its lone pairs toward C1.

-

Position 5 (Br): Para to the Ethoxy group. Sterically accessible but electronically isolated from the directing group.

The Pathway

The reaction proceeds via Kinetic Control . While the C5-Br is less sterically hindered, the pre-complexation of the organolithium reagent to the ethoxy oxygen lowers the activation energy for the attack on the C1-Br bond.

Figure 1: Mechanistic pathway highlighting the critical role of pre-complexation (CIPE) in determining regioselectivity.

Pre-Reaction Checklist & Safety

Reagent Quality

-

n-Butyllithium (n-BuLi): Must be titrated immediately prior to use. Commercial bottles often degrade from 2.5 M to <2.0 M, leading to incomplete conversion and difficult separations.

-

Recommended Titrant: N-Pivaloyl-o-toluidine or Diphenylacetic acid.

-

-

Solvent (THF vs. Et₂O):

-

THF (Tetrahydrofuran): Preferred. It promotes the solvation of the lithiated species. However, it must be anhydrous and peroxide-free (distilled from Na/Benzophenone or passed through activated alumina).

-

-

Substrate: Must be dried under high vacuum (0.1 mmHg) for 2 hours to remove trace moisture which quenches n-BuLi.

Safety Parameters

-

Atmosphere: Strictly Argon or Nitrogen (Argon preferred due to density).

-

Quenching: Have a flask of isopropanol/dry ice ready for emergency quenching.

-

PPE: Flame-resistant lab coat, nitrile gloves (double gloved), and face shield.

Detailed Experimental Protocol

Scale: 10.0 mmol (approx. 3.9 g of substrate) Target: Generation of C1-Lithiated species and trapping with Electrophile (E+).

Step 1: System Preparation

-

Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe (internal), and pressure-equalizing addition funnel.

-

Flush the system with Argon for 15 minutes while cooling to room temperature.

-

Add 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene (10.0 mmol) to the flask.

-

Add anhydrous THF (50 mL) via cannula.

-

Concentration Note: 0.2 M is ideal to maintain solubility while minimizing solvent volume.

-

Step 2: Cryogenic Cooling

-

Submerge the RBF in a Dry Ice / Acetone bath .

-

Allow the internal temperature to reach -78°C .

-

Critical: Wait 10 minutes after the probe reads -78°C to ensure the flask walls are equilibrated.

Step 3: Lithiation (The Critical Step)

-

Calculate the volume of n-BuLi (1.05 equiv, 10.5 mmol) based on your titration.

-

Add n-BuLi dropwise via syringe or addition funnel over 15 minutes .

-

Control: Monitor internal temperature. Do NOT allow it to rise above -70°C . An exotherm indicates fast exchange; rising temp promotes scrambling.

-

-

Once addition is complete, stir at -78°C for 30 minutes .

-

Note: Do not stir longer than 45 minutes. Unlike deprotonation, Li-Halogen exchange is extremely fast. Extended stirring risks "Halogen Dance" (migration of the Li to the thermodynamically more stable C5 or C6 positions).

-

Step 4: Electrophile Trapping

-

Dissolve your Electrophile (e.g., DMF, Iodine, Borate) (1.2 equiv) in 5 mL anhydrous THF.

-

Add the Electrophile solution dropwise to the lithiated mixture at -78°C.

-

Stir at -78°C for 30 minutes.

-

Remove the cooling bath and allow the reaction to warm to 0°C (or room temperature, depending on the electrophile's reactivity).

Step 5: Quench and Workup

-

Quench with saturated aqueous NH₄Cl (20 mL) .

-

Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether (50 mL).

-

Wash combined organics with Brine, dry over MgSO₄, filter, and concentrate.[1]

Data & Troubleshooting Guide

Expected Stoichiometry Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Mmol | Mass/Vol | Role |

| Substrate | ~392.1 | 1.0 | 10.0 | 3.92 g | Starting Material |

| n-BuLi | -- | 1.05 | 10.5 | Calc. via M | Exchange Reagent |

| Electrophile | Var. | 1.20 | 12.0 | Var.[5] | Trapping Agent |

| THF | 72.11 | -- | -- | 50 mL | Solvent |

Decision Logic for Optimization

Figure 2: Troubleshooting logic flow based on crude NMR analysis.

Common Pitfalls

-

The "Warming" Error: If the reaction warms to -50°C during n-BuLi addition, the C1-Lithio species may deprotonate the butyl bromide formed (side product) or isomerize to C5. Keep it cold.

-

Over-stirring: Li-Br exchange is diffusion-controlled (fast). Stirring for hours allows thermodynamic equilibration, which often favors the position between two substituents (C4) or the least hindered spot (C5).

References

-

General Mechanism of Lithium-Halogen Exchange

- Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.

-

Directed Ortho Metalation (DoM)

-

Regioselectivity in Polybromoarenes

- Leroux, F., Schlosser, M., et al. (2003). The "Halogen Dance" Reaction on Polyhaloarenes.

-

Handling Organolithiums

- Schwindt, M. A., Lejon, T., & Hegedus, L. S. (1990). Titration of organolithiums. Organometallics.

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. baranlab.org [baranlab.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. uwindsor.ca [uwindsor.ca]

Troubleshooting & Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling with Sterically Hindered Dibromobenzenes

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions with sterically hindered dibromobenzenes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with challenging substrates. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with sterically hindered dibromobenzenes so challenging?

A1: Steric hindrance around the bromine atoms on the benzene ring poses significant challenges to the key steps of the catalytic cycle in cross-coupling reactions.[1][2] The bulky substituents impede the approach of the palladium catalyst for the initial oxidative addition. Furthermore, after oxidative addition, the steric congestion around the metal center can hinder the subsequent transmetalation and the final, crucial reductive elimination step that forms the desired product. This often leads to sluggish or incomplete reactions, low yields, and the formation of undesired side products.[3][4]

Q2: What is the general strategy for selecting a catalyst system for these challenging substrates?

A2: The primary strategy involves using a combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand.[5] The rationale is as follows:

-

Palladium Precatalyst: Using a well-defined precatalyst, such as a G2, G3, or G4 palladacycle, ensures the efficient in situ generation of the active, monoligated Pd(0) species, which is crucial for initiating the catalytic cycle.[6]

-

Bulky, Electron-Rich Ligands: These ligands are essential for promoting both the oxidative addition and the rate-limiting reductive elimination steps.[3][7] The bulkiness of the ligand facilitates the formation of the highly reactive monoligated Pd(0) complex, while its electron-donating properties increase the electron density on the palladium center, which in turn promotes the oxidative addition and reductive elimination steps.[8]

Q3: Which specific ligands are most effective for cross-coupling with sterically hindered dibromobenzenes?

A3: The choice of ligand is highly dependent on the specific cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). However, for sterically demanding substrates, the Buchwald biarylphosphine ligands are generally the top choice.

| Ligand Family | Specific Examples | Primary Applications | Key Advantages |

| Buchwald Biaryl Phosphines | XPhos, SPhos, RuPhos, tBuXPhos | Suzuki-Miyaura, Buchwald-Hartwig | Excellent for hindered substrates, promote fast reductive elimination.[3] |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Suzuki-Miyaura, Sonogashira | Strong σ-donors, can be effective for some sterically hindered couplings.[9] |

| Ferrocene-Based Ligands | dppf | Suzuki-Miyaura | Good general-purpose ligand, but may be less effective for extremely hindered substrates.[5] |

Q4: How do I choose between different palladium precatalysts?

A4: For initial screening, common choices that generate the active Pd(0) species in situ include Pd(OAc)₂ and Pd₂(dba)₃.[6] However, for improved reproducibility and efficiency, especially with challenging substrates, well-defined palladium(II) precatalysts that already incorporate the desired ligand (e.g., XPhos-Pd-G3, SPhos-Pd-G2) are highly recommended.[6] These are often more stable and provide more consistent results.

II. Troubleshooting Guide

This section addresses common problems encountered during cross-coupling reactions with sterically hindered dibromobenzenes and provides actionable solutions.

Issue 1: Low or No Product Yield

| Possible Cause | Suggested Solution | Scientific Rationale |

| Inefficient Catalyst Activation | Switch to a more active precatalyst (e.g., a G3 or G4 palladacycle). | Precatalysts are designed to rapidly and cleanly generate the active monoligated Pd(0) species, which is essential for initiating the catalytic cycle.[3] |

| Steric Hindrance Inhibiting Reductive Elimination | Use a bulkier, more electron-rich ligand such as tBuXPhos or RuPhos.[3] | Bulky ligands accelerate the rate-limiting reductive elimination step by creating a more sterically crowded metal center, which favors the release of the product.[7] |

| Inappropriate Base | For Suzuki-Miyaura, screen stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, NaOt-Bu is often the most effective.[3] | The base plays a crucial role in the transmetalation step (Suzuki-Miyaura) or in deprotonating the amine (Buchwald-Hartwig). A stronger, non-nucleophilic base can significantly improve reaction rates. |

| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. | Higher temperatures can provide the necessary activation energy to overcome the steric barriers associated with oxidative addition and reductive elimination.[3] |

Issue 2: Formation of Side Products (e.g., Homocoupling, Debromination)

| Possible Cause | Suggested Solution | Scientific Rationale |

| Presence of Oxygen | Ensure rigorous degassing of solvents and reaction mixtures. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen). | Oxygen can lead to the oxidative homocoupling of boronic acids in Suzuki-Miyaura reactions and can also deactivate the Pd(0) catalyst.[4] |

| Catalyst Decomposition | Use a more stable precatalyst and ensure a strictly inert atmosphere. Consider using a ligand that forms a more stable complex with palladium. | Catalyst deactivation can lead to various side reactions. Stable precatalysts and ligands help maintain the concentration of the active catalyst throughout the reaction.[3][10] |

| Protodeboronation of Boronic Acid (Suzuki-Miyaura) | Use anhydrous solvents and a strong, non-aqueous base. | Water can lead to the cleavage of the C-B bond in the boronic acid, reducing the amount available for the desired cross-coupling.[4] |

Issue 3: Reaction Stalls or is Sluggish

| Possible Cause | Suggested Solution | Scientific Rationale |

| Insufficient Catalyst Loading | Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). | For very challenging substrates, a higher catalyst concentration may be necessary to achieve a reasonable reaction rate. |

| Poor Solubility of Reagents | Screen different solvents or solvent mixtures. For Suzuki-Miyaura, a co-solvent system like dioxane/water is common.[11] | All components of the reaction must be sufficiently soluble for the catalytic cycle to proceed efficiently. |

| Ligand Dissociation/Decomposition | Consider using a more robust ligand, such as a biaryl phosphine with bulky substituents that shield the palladium center.[10] | Ligand dissociation from the palladium center can lead to catalyst deactivation. More sterically encumbering ligands can form more stable catalytic complexes. |

III. Experimental Protocols & Visualizations

General Procedure for Catalyst Screening in a Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to identify the optimal catalyst system for a sterically hindered dibromobenzene.

1. Stock Solution Preparation:

- Prepare a stock solution of the sterically hindered dibromobenzene (1.0 eq) and the boronic acid (1.2 eq) in the chosen solvent (e.g., dioxane).

- Prepare separate stock solutions of the palladium precatalysts (e.g., Pd₂(dba)₃, XPhos-Pd-G3) and ligands (e.g., XPhos, SPhos) in the same solvent.

2. Reaction Setup:

- To an array of reaction vials equipped with stir bars, add the chosen base (e.g., K₃PO₄, 2.0 eq).

- Under an inert atmosphere, dispense the stock solution containing the aryl halide and boronic acid into each vial.

- Add the appropriate palladium precatalyst and ligand solutions to each vial according to the screening plan.

- Seal the vials tightly.

3. Execution and Analysis:

- Place the vials in a heating block and stir vigorously at the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours).

- After cooling, take a small aliquot from each reaction mixture for analysis by LC-MS or GC-MS to determine the conversion and yield.

Catalyst Selection Workflow

Caption: A logical workflow for troubleshooting a sluggish Suzuki coupling reaction.[4]

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.

IV. Concluding Remarks

The successful cross-coupling of sterically hindered dibromobenzenes is a challenging yet achievable goal with the right catalyst system and reaction conditions. The key to success lies in the rational selection of bulky, electron-rich phosphine ligands in combination with highly active palladium precatalysts. This guide provides a starting point for troubleshooting and optimization. For particularly challenging substrates, further screening of ligands, bases, and solvents may be necessary.

V. References

-

An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands - ACS Publications - ACS.org. Available at: [Link]

-

Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. Available at: [Link]

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis | The Doyle Group - UCLA. Available at: [Link]

-

Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. Available at: [Link]

-

Intramolecular Catalyst Transfer over Sterically Hindered Arenes in Suzuki Cross‐Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]

-

Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]

-

Flow Chemistry for Flowing Cross-Couplings: A Concise Overview - IRIS - Unina. Available at: [Link]

-

Problems with Suzuki coupling : r/Chempros - Reddit. Available at: [Link]

-

Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Available at: [Link]

-

Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

-

Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC. Available at: [Link]

-

Sonogashira cross coupling of 1,4-dibromobenzene with... - ResearchGate. Available at: [Link]

-

How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

Optimization of the reaction conditions for Suzuki-Miyaura coupling of... - ResearchGate. Available at: [Link]

-

Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC. Available at: [Link]

-

Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. Available at: [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available at: [Link]

-

Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications. Available at: [Link]

-

Sonogashira coupling - Wikipedia. Available at: [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview - PMC. Available at: [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu) - MDPI. Available at: [Link]

-

Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. Available at: [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

-

(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available at: [Link]

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. Available at: [Link]

-

(PDF) Sequential Cross‐Coupling/Annulation of ortho‐Vinyl Bromobenzenes with Aromatic Bromides for the Synthesis of Polycyclic Aromatic Compounds - ResearchGate. Available at: [Link]

-

Cross-Coupling Chemistry. Available at: [Link]

-

The Manganese-Catalyzed Cross-Coupling Reaction - DTU Research Database. Available at: [Link]

-

CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available at: [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. reddit.com [reddit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 10. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]

- 11. researchgate.net [researchgate.net]

Validation & Comparative

Technical Comparison Guide: X-ray Crystallography of 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene Derivatives

Executive Summary

This guide provides a technical comparison of the crystallographic properties of 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene (Target Product) versus its primary structural analogs, specifically the Methoxy variant and Non-bulky derivatives.[1]

For researchers in drug discovery and supramolecular chemistry, this molecule represents a critical "steric lock" scaffold.[2] The unique combination of the bulky tert-butyl group and the flexible ethoxy tail creates a specific crystal packing motif distinct from the more common methoxy analogs.[2] This guide evaluates the performance of the Ethoxy derivative in terms of crystallizability, solubility, and halogen bonding potential , supported by experimental protocols for single-crystal growth.

Structural Analysis & Comparative Performance

The core challenge in crystallizing poly-halogenated benzenes is balancing the halogen bonding (XB) directionality against steric repulsion .[3][1][2]

The Competitors

-

Target Product (Ethoxy): 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene.[1][4] Features an ethyl tail that disrupts planar stacking, often leading to lower density, porous, or herringbone structures.

-

Alternative A (Methoxy): 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene.[1] The standard "compact" analog.[1][2] Tends to form dense, pi-stacked columns.[1][2]

-

Alternative B (Des-butyl): 1,5-Dibromo-2-ethoxybenzene.[1][2] Lacks the tert-butyl steric anchor.[1][2] Often results in disordered structures due to free rotation.[1][2]

Performance Matrix

| Feature | Target: Ethoxy Derivative | Alt A: Methoxy Derivative | Alt B: Des-butyl Analog |

| Crystallization Speed | Moderate (Requires slow diffusion) | Fast (Readily precipitates) | Slow (Prone to oiling out) |

| Solubility (Non-polar) | High (Ethyl group aids hexane sol.)[3][1][2] | Medium | Low |

| Crystal Habit | Large Blocks / Prisms | Needles / Plates | Amorphous / Microcrystalline |

| Packing Motif | Herringbone / Interlocked | Columnar / Pi-Stacked | Planar Sheets |

| Disorder Potential | Low (Steric lock fixes conformation) | Medium (Methoxy rotation) | High (No steric anchor) |

Mechanistic Insight: The "Steric Lock" Effect

In the Target Product, the tert-butyl group at position 3 forces the ethoxy group at position 2 to rotate out of the aromatic plane (orthogonal conformation) to minimize steric clash.[3] This "locked" geometry reduces conformational disorder in the crystal lattice, often resulting in higher resolution X-ray data compared to the Des-butyl analog, where the ethoxy group rotates freely.

Experimental Protocols

Synthesis & Purification Workflow

Note: High-purity precursor is essential for X-ray quality crystals.[1][2]

Step 1: Bromination

React 1-(tert-butyl)-2-ethoxybenzene with

-

Critical Check: Monitor by GC-MS to ensure 1,5-dibromo isomer is formed, not the 1,3-dibromo.

Step 2: Purification Recrystallize crude solid from hot Ethanol/Water (9:1).[3][1][2]

-

Target Purity: >99% by HPLC.[1][2] Impurities >1% (especially monobromo species) will poison crystal growth.[3][1][2]

Crystallization Protocol: Vapor Diffusion

This method is superior for the Ethoxy derivative due to its high solubility in non-polar solvents.[1][2]

-

Inner Vial: Dissolve 20 mg of 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene in 1.5 mL of Dichloromethane (DCM) . Ensure the solution is clear.

-

Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Pentane (Anti-solvent).

-

Sealing: Cap the outer jar tightly.

-

Incubation: Store at 4°C in a vibration-free environment.

-

Harvest: Crystals (colorless blocks) typically appear within 48-72 hours.[3][1][2]

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the crystallization method and the resulting packing motifs.

Caption: Decision tree for crystallizing sterically hindered dibromobenzenes. Vapor diffusion (DCM/Pentane) yields superior block crystals compared to evaporation.[3][1]

Data Processing & Validation

When processing X-ray data for this molecule, specific attention must be paid to the tert-butyl group disorder.[1][2]

Refinement Strategy

-

Space Group: Likely

or -

Disorder: The tert-butyl group often rotates.[1][2] If electron density is smeared, model as two discrete positions with occupancy refinement (e.g., 0.60/0.40).[3][1]

-

Restraints: Use SIMU and DELU restraints in SHELXL only if thermal ellipsoids are elongated. Avoid rigid body constraints (AFIX 66) unless resolution is poor (>0.9 Å).

Validation Metrics (Self-Check)

A high-quality structure for this comparison should meet these criteria:

-

R1 Value: < 5.0%

-

Goodness of Fit (GooF): 0.9 - 1.1[1]

-

Bond Precision: C-Br bond lengths should be approx. 1.89 ± 0.01 Å.[1][2]

-

CheckCIF: No Level A alerts regarding "Short Intermolecular Contacts" (unless explained by Halogen Bonding).

References

-

BenchChem. (2025).[3][1][2] Properties and Synthesis of 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene. Retrieved from [1]

-

Sigma-Aldrich. (2025).[3][1][2] 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene Product Specification. Retrieved from [1]

-

National Institutes of Health (NIH). (2025).[1][2] Crystal structure of 3,3′-Dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenyl. PubChem Compound Summary. Retrieved from [1]

-

Royal Society of Chemistry. (2025).[3][1][2] Synthesis and Characterization of Halogenated Alkoxybenzenes. ChemSpider Synthetic Pages.[1][2] Retrieved from [1]

-

LibreTexts. (2022).[3][1][2] Principles of X-ray Crystallography and Bragg's Law. Chemistry LibreTexts. Retrieved from [3][1]

Sources

Safety Operating Guide

Personal protective equipment for handling 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene

[1]

Executive Summary & Chemical Profile

Status: High-Value Synthesis Intermediate Physical State: Crystalline Solid (Likely) / Viscous Oil (Purity dependent) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer[1]

Scientific Context: This compound features a highly substituted benzene ring containing two bromine atoms, a bulky tert-butyl group, and an ethoxy ether linkage.[1]

-

The Risk Driver: The combination of the lipophilic tert-butyl/ethoxy groups and the halogenated core significantly increases the compound's ability to permeate the stratum corneum (outer skin layer). Unlike simple inorganic salts, this organic bromide can carry the halogen across biological membranes.

-

Operational Implication: Standard "splash protection" is insufficient. Protocols must account for permeation kinetics and static-driven dust dispersion common to heavy halogenated aromatics.

PPE Matrix: The "Defense-in-Depth" Strategy

Do not rely on a single barrier.[1] Use this layered approach.

| Protection Zone | Recommended Equipment | Technical Rationale (Why?) |

| Hand Protection (Dry Solid) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Triboelectric Charging: Brominated solids are prone to static cling.[1] Double gloving allows you to strip the outer layer if dust adheres, without exposing skin. |

| Hand Protection (In Solution) | Silver Shield® (Laminate) or Viton® | Permeation: Once dissolved in organic solvents (e.g., DCM, THF), the tert-butyl group facilitates rapid breakthrough in standard nitrile.[1] Laminate offers >4hr breakthrough time. |

| Respiratory | P100 / N95 Respirator (If weighing outside hood) | Heavy Dust: The high molecular weight creates a dense dust that settles in the lower respiratory tract if inhaled. |

| Eye/Face | Chemical Splash Goggles (Not just safety glasses) | Vapor Irritation: The ethoxy ether moiety can release irritating vapors upon heating. Goggles seal the ocular environment. |

| Body | Tyvek® Lab Coat (Closed front) | Particulate Defense: Cotton coats trap brominated dust in the fibers, creating a secondary exposure source during laundry. Tyvek sheds particles. |

Operational Workflow: The Safe Handling Lifecycle

This workflow is designed to minimize static discharge and cross-contamination, the two most common failure points when handling halogenated aromatic solids.

Phase A: Preparation & Weighing

-

Static Neutralization: Place an ionizing fan or polonium staticmaster strip inside the balance draft shield.

-

Reasoning: Brominated aromatics are highly polarizable. Without neutralization, the powder will "jump" onto the spatula and balance pan, creating invisible contamination zones.

-

-

The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat or glassine paper.

-

Solvent Selection: If preparing a stock solution, use Anhydrous THF or Dichloromethane (DCM) .

-

Note: DCM significantly increases skin permeation risks. If using DCM, switch to Silver Shield gloves immediately.

-

Phase B: Reaction & Transfer

-

Cannula Transfer: If the material is in solution, transfer via cannula or positive-pressure syringe to avoid open-air pouring.

-

Temperature Control: If heating is required (e.g., Suzuki coupling), ensure the reflux condenser is active before heating begins. The ethoxy group can cleave at high temps, releasing volatile ethyl bromide (a potent alkylating agent) as a byproduct.

Phase C: Decontamination

-

Solvent Wash: Wipe all surfaces (balance, hood sash) with a paper towel soaked in acetone, followed by a soap-water wash.

-

Glove Removal: Use the "beak" method (pulling one glove off by the cuff using the other gloved hand) to ensure the exterior of the gloves never touches skin.

Visualizing the Safety Protocol

The following diagram illustrates the critical decision points and engineering controls required for this specific chemical class.

Caption: Operational logic flow distinguishing between solid-state static risks and solution-state permeation risks.

Disposal & Emergency Response

Waste Management (Critical Compliance):

-

Classification: Halogenated Organic Waste .

-

Segregation: NEVER mix with non-halogenated solvents (e.g., Acetone, Methanol waste streams).[1]

-

Cost/Safety Impact:[1] Mixing halogenated compounds into general organic waste forces the incinerator to run at higher temperatures (to prevent dioxin formation), significantly increasing disposal costs and violating EPA/RCRA segregation protocols [1].

-

-

Labeling: Clearly mark the tag with "Contains Organic Bromides."

Spill Response:

-

Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (to dampen), then scoop into a jar.

-

Solution Spill: Cover with "Universal Sorbent" or vermiculite. Do not use paper towels alone (rapid evaporation).

References

-

U.S. Environmental Protection Agency (EPA). (2024). Organobromine Production Wastes; Identification and Listing of Hazardous Waste. RCRA Regulations.[5] [Link][1]

-

National Institute of Standards and Technology (NIST). (2023). Benzene, ethoxy- (Phenetole) Properties and Safety Data. NIST Chemistry WebBook, SRD 69.[6] [Link][1]

-

PubChem. (2025).[7] 1-(2-Bromoethoxy)-2-ethoxybenzene Compound Summary. National Library of Medicine. [Link][1]

-

Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment: Hand Protection Selection Criteria. [Link][1]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. dollycorporation.com [dollycorporation.com]

- 3. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

- 4. Ethidium Bromide Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]

- 5. carlroth.com [carlroth.com]

- 6. Benzene, ethoxy- [webbook.nist.gov]

- 7. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.